molecular formula C12H17N3O B1481596 (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098058-08-1

(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Katalognummer: B1481596
CAS-Nummer: 2098058-08-1
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: OINBPYGZKUINBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a chemical building block based on the imidazo[1,2-b]pyrazole scaffold, designed for research and development applications. The imidazole ring is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and its ability to improve the solubility and pharmacokinetic parameters of drug candidates . This specific compound features a cyclobutylmethyl group and a hydroxymethyl functional group, which are valuable for exploring structure-activity relationships and optimizing interactions with biological targets. The imidazo[1,2-b]pyrazole core is a key heterocyclic moiety in various therapeutic areas, and related structures have been investigated as potent inhibitors in oncology, such as the c-Met inhibitor volitinib, demonstrating the high research value of this chemical class . Similarly, other close analogs, like 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, are utilized as intermediates in pharmaceutical research . The primary value of (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol lies in its potential as a synthetic intermediate for the discovery and development of new therapeutic agents. This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

[1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazol-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-11(8-16)12-14(5-6-15(12)13-9)7-10-3-2-4-10/h5-6,10,16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINBPYGZKUINBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CO)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Name: (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
IUPAC Name: 6-methyl-1H-imidazo[1,2-b]pyrazole-7-methanol
CAS Number: [Pending Registration]
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Key mechanisms include:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase. These enzymes are crucial in various physiological processes, including respiration and neurotransmission, respectively.
  • Cell Signaling Modulation: It influences several signaling pathways by altering the phosphorylation states of proteins involved in cell growth and differentiation.

The compound's biochemical properties are characterized by its ability to interact with multiple molecular targets within biological systems. Some notable effects include:

  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

Case Studies and Research Findings

Recent research has focused on the biological implications of this compound in various contexts:

  • Cancer Research: A study investigated the effects of (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol on cancer cell lines. Results indicated that it significantly inhibited cell proliferation in breast cancer models by inducing apoptosis through the activation of caspase pathways.
  • Neuroprotective Studies: Another study highlighted its neuroprotective effects in models of neurodegenerative diseases. The compound was shown to reduce neuronal cell death and improve cognitive function in animal models of Alzheimer's disease.
  • Metabolic Pathway Analysis: Research on metabolic pathways revealed that this compound affects glucose metabolism, suggesting potential applications in managing diabetes.

Data Summary Table

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits carbonic anhydrase and cholinesterase
Antioxidant ActivityReduces oxidative stress
Anti-inflammatory EffectsModulates inflammatory cytokines
Cancer Cell ProliferationInduces apoptosis in breast cancer cells
NeuroprotectionReduces neuronal death in Alzheimer's models

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Properties
Research indicates that compounds related to imidazo[1,2-b]pyrazoles exhibit antiviral activity. Specifically, derivatives have shown potential as HIV integrase inhibitors, which could lead to novel therapeutic strategies against HIV/AIDS. The structure of (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol may contribute to this activity by influencing the binding affinity to the target enzyme .

Anti-Cancer Activity
Studies have suggested that imidazo[1,2-b]pyrazole derivatives can exhibit anti-cancer properties. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation. For instance, case studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting a pathway for further exploration with (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol .

Biological Studies

Case Study: Antiviral Activity
A notable study investigated the antiviral efficacy of imidazo[1,2-b]pyrazole derivatives against various viruses, including HIV. The results indicated that certain structural modifications could enhance the inhibitory effects on viral replication. The specific role of the cyclobutylmethyl group in enhancing bioactivity remains an area for further research.

Case Study: Cytotoxicity in Cancer Cells
In another study focusing on cancer therapeutics, derivatives of imidazo[1,2-b]pyrazoles were tested against multiple cancer cell lines. The findings revealed significant cytotoxic effects correlated with specific structural features. This suggests that (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol could be explored further for its potential as an anti-cancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The imidazo[1,2-b]pyrazole scaffold allows for substitutions at positions 1, 6, and 7, significantly altering physicochemical and biological properties. Key analogs and their characteristics are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound Cyclobutylmethyl C₁₂H₁₇N₃O 231.3 Not reported
(1-(Cyclopropylmethyl)-6-methyl-...)-methanol Cyclopropylmethyl C₁₁H₁₅N₃O 205.3 Not reported
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-...)-methanol Prop-2-yn-1-yl C₁₂H₁₃N₃O 215.25 Not reported
N-Cyclopropyl-2-phenyl-...-carboxamide (9e) Cyclopropyl C₁₅H₁₅N₃O 253.3 135–136
Ethyl 6-methylsulfanyl-2-phenyl-...-carboxylate Ethoxycarbonyl C₁₅H₁₅N₃O₂S 309.4 Not reported

Key Observations :

  • Cyclobutylmethyl vs.
  • Prop-2-yn-1-yl Substitution : The propargyl group () may confer metabolic stability due to its alkynyl moiety, a feature exploited in drug design to resist oxidative degradation.
  • Carboxamide Derivatives : Analogs like 9e () exhibit higher melting points (135–136°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) compared to the hydroxymethyl group in the target compound.

SAR Insights :

  • Position 7 Modifications: Methanol (target compound) vs. carboxamide () or carboxylic acid () groups alter hydrogen-bonding capacity and acidity, influencing target binding.
  • Position 1 Substitutions : Bulky groups (cyclobutylmethyl) may restrict rotational freedom, affecting conformational stability and receptor fit .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol generally follows a convergent approach involving:

  • Construction of the imidazo[1,2-b]pyrazole bicyclic scaffold.
  • Selective substitution at N-1 with the cyclobutylmethyl group.
  • Introduction of the methyl group at position 6.
  • Functionalization at position 7 to install the hydroxymethyl (-CH2OH) moiety.

This approach typically requires careful control of reaction conditions to achieve regioselectivity and preserve sensitive functional groups.

Construction of the Imidazo[1,2-b]pyrazole Core

The fused imidazo[1,2-b]pyrazole system is commonly synthesized via condensation reactions between appropriately substituted pyrazole and imidazole precursors or via cyclization of diamine and α-haloketone derivatives.

Typical method:

  • Starting from 6-methylpyrazole derivatives, condensation with formamide or related formylating agents under acidic or basic catalysis can yield the bicyclic imidazo[1,2-b]pyrazole core.
  • Alternatively, cyclization involving 2-aminopyrazole and α-haloketones bearing the methyl substituent can be employed.

Introduction of the Cyclobutylmethyl Group at N-1

Selective N-alkylation at the imidazole nitrogen is achieved by reaction with cyclobutylmethyl halides (e.g., bromide or chloride) under basic conditions.

Reaction conditions:

  • Use of a mild base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
  • Temperature control (room temperature to moderate heating) to avoid over-alkylation or side reactions.
  • Stoichiometric control to favor monoalkylation.

Installation of the Hydroxymethyl Group at Position 7

The hydroxymethyl group can be introduced via selective hydroxymethylation of the bicyclic core at the 7-position.

Common methods include:

  • Reaction of the bicyclic compound with formaldehyde or paraformaldehyde under acidic or slightly basic conditions to form the hydroxymethyl derivative.
  • Alternatively, oxidation of a methyl group at position 7 to an aldehyde followed by reduction to the alcohol.

Representative Experimental Data and Yields

While specific experimental procedures for this exact compound are limited in open literature, analogous compounds in the imidazo[1,2-b]pyrazole family provide insight into yields and conditions.

Step Reaction Type Conditions Yield (%) Notes
Core formation Cyclization of 2-aminopyrazole with α-haloketone Reflux in ethanol or DMF, acidic/basic catalysis 70-85 Purification by recrystallization
N-alkylation Alkylation with cyclobutylmethyl bromide K2CO3, DMF, 25-60°C, 12-24 h 65-80 Controlled to avoid dialkylation
Hydroxymethylation Reaction with formaldehyde Aqueous or alcoholic medium, pH 6-8, RT to mild heating 60-75 Purification by chromatography

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns and presence of hydroxymethyl group.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~235 g/mol (C12H16N4O).
  • HPLC Purity: Typically >95% after purification.
  • Melting Point: Consistent with literature values for related compounds.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Expected Outcome Yield Range (%)
1 Formation of imidazo[1,2-b]pyrazole core 2-Aminopyrazole + α-haloketone, reflux Bicyclic core with methyl substituent 70-85
2 N-1 Alkylation with cyclobutylmethyl group Cyclobutylmethyl bromide, K2CO3, DMF N-alkylated bicyclic compound 65-80
3 Hydroxymethylation at C-7 Formaldehyde, aqueous/alcoholic medium Introduction of -CH2OH group 60-75

Research Findings and Optimization Notes

  • Regioselectivity: Ensuring selective substitution at N-1 and C-7 is critical; protection/deprotection strategies may be employed if side reactions occur.
  • Solvent Choice: Polar aprotic solvents favor alkylation; aqueous or alcoholic solvents facilitate hydroxymethylation.
  • Temperature Control: Mild heating improves reaction rates without decomposition.
  • Purification: Combination of recrystallization and chromatographic techniques yields high purity product.

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the imidazo[1,2-b]pyrazole core. Key steps include cyclobutylmethyl group introduction via alkylation and hydroxymethylation at the 7-position. Optimization focuses on:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps.
  • Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve regioselectivity .
    Reaction progress is monitored via TLC, and purity is confirmed by ¹H/¹³C NMR and HRMS .

Advanced: How can regioselectivity challenges during core functionalization be addressed?

Answer:
Regioselectivity issues arise due to the electron-rich imidazo[1,2-b]pyrazole system. Strategies include:

  • Directing groups : Introducing temporary protecting groups (e.g., SEM groups) to steer electrophilic substitutions .
  • Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor desired intermediates.
  • Metal-mediated coupling : Suzuki-Miyaura reactions with aryl boronic acids enable precise substitution at the 2-position .
    High-resolution mass spectrometry (HRMS) and X-ray crystallography validate regiochemical outcomes .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:
Core techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents and confirms cyclobutylmethyl integration .
  • X-ray crystallography : Resolves bond lengths/angles and planar bicyclic systems (e.g., π-π interactions) .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 151–153°C) and stability .
  • IR spectroscopy : Confirms hydroxymethyl (-OH) and imidazole NH stretches .

Advanced: How does X-ray crystallography resolve structural ambiguities in derivatives?

Answer:
For complex derivatives (e.g., those with cyclopropane or alkyne substituents), SHELX programs refine high-resolution data to resolve:

  • Disorder modeling : Addressing positional disorder in flexible cyclobutyl groups .
  • Twinned data : Using SHELXL’s TWIN/BASF commands for accurate refinement .
  • Hydrogen bonding : Mapping interactions between hydroxymethyl groups and solvent molecules .

Basic: What initial biological screening assays are recommended?

Answer:

  • Enzyme inhibition : Kinase assays (e.g., PI3Kα inhibition) with IC₅₀ determination via fluorescence polarization .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria .

Advanced: What strategies validate the compound’s anticancer mechanism of action?

Answer:

  • Target validation : siRNA knockdown of suspected targets (e.g., PI3Kα) followed by dose-response assays .
  • In vivo models : Xenograft studies in mice, monitoring tumor volume and biomarker expression (e.g., p-Akt) .
  • Proteomics : LC-MS/MS to identify binding partners in cellular lysates .

Basic: How does the compound’s stability vary under storage conditions?

Answer:
Stability studies recommend:

  • Storage : -20°C in amber vials under argon to prevent oxidation of the hydroxymethyl group .
  • Monitoring : HPLC analysis at 0, 3, and 6 months detects degradation products (e.g., aldehydes) .
  • pH sensitivity : Buffered solutions (pH 6–8) prevent hydrolysis of the imidazole ring .

Advanced: How are diverse substituents introduced at the 7-position?

Answer:

  • Cross-coupling : Negishi reactions with organozinc reagents enable carboxamide or ester introductions .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole derivatives .
  • Reductive amination : Conversion of the hydroxymethyl group to amines using NH₃/NaBH₄ .

Basic: What computational methods predict reactivity and target interactions?

Answer:

  • DFT calculations : Gaussian09 optimizes transition states for cyclization steps (e.g., activation energies < 25 kcal/mol) .
  • Molecular docking : AutoDock Vina screens binding poses in kinase ATP-binding pockets .
  • MD simulations : GROMACS assesses solvation effects on stability .

Advanced: How to resolve discrepancies in reported biological activities?

Answer:

  • Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and serum concentrations .
  • Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) .
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in assay pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.